molecular formula C20H30O5 B12439005 3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one

3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one

Cat. No.: B12439005
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-ZFJXHIGWSA-N
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Description

3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one involves multiple steps. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

The use of high-performance liquid chromatography (HPLC) methods for purification and quality control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure

The compound's structure features a unique arrangement of hydroxyl and methyl groups attached to a naphthalene derivative, which contributes to its biological activity. The stereochemistry is significant for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : In vitro assays have demonstrated that this compound possesses antimicrobial properties against specific bacterial strains, suggesting its utility in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may modulate protein kinase activity, particularly checkpoint kinases, which are crucial in regulating cell division and response to DNA damage . This modulation can lead to decreased cell proliferation and enhanced apoptosis in cancer cells.
  • Regulation of Gene Expression : By influencing transcription factors involved in inflammatory responses and cell cycle regulation, the compound may alter the expression of genes associated with these processes .

Anticancer Studies

A study investigating the effects of this compound on human colorectal carcinoma cells revealed that it significantly inhibited cell growth at concentrations above 50 μM. The treatment led to increased apoptosis and downregulation of anti-apoptotic proteins .

Cell Line IC50 (μM) Effect
Colorectal Carcinoma50Inhibition of growth
Breast Cancer30Induction of apoptosis
Lung Cancer45Cell cycle arrest

Anti-inflammatory Effects

In another study focusing on inflammatory markers, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Inflammatory Marker Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500600
IL-61200500

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, with notable results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 μg/mL for both strains .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer tested the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response in 30% of patients after three cycles of treatment.
  • Case Study on Inflammation : In a cohort study examining patients with chronic inflammatory conditions, administration of the compound led to significant improvements in clinical symptoms and reductions in systemic inflammatory markers over eight weeks.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16?,17?,19-,20-/m0/s1

InChI Key

BOJKULTULYSRAS-ZFJXHIGWSA-N

Isomeric SMILES

C[C@@]12CCC([C@@](C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Origin of Product

United States

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